molecular formula C18H15Cl5O5S B2740129 (2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-4-methanesulfonyl-2-methoxybenzoate CAS No. 329701-57-7

(2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-4-methanesulfonyl-2-methoxybenzoate

Cat. No.: B2740129
CAS No.: 329701-57-7
M. Wt: 520.62
InChI Key: CYEKEBLTUJXCQP-UHFFFAOYSA-N
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Description

It is a white crystalline powder that is insoluble in water but soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-4-methanesulfonyl-2-methoxybenzoate involves multiple steps. One common method includes the reaction of 2,3,4,5,6-pentachlorobenzyl chloride with 3-ethyl-2-methoxy-4-(methylsulfonyl)benzoic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-4-methanesulfonyl-2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pentachlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-4-methanesulfonyl-2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on microbial degradation and environmental impact.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-4-methanesulfonyl-2-methoxybenzoate involves its interaction with specific molecular targets. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methoxy-5-aminosulfonyl benzoate: Shares similar structural features and is used in related synthetic applications.

    Chlorimuron-ethyl: Structurally similar and studied for its microbial degradation.

    β-Amino-α-sulfinyl Esters: Shares reaction pathways and chemical properties.

Uniqueness

(2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-4-methanesulfonyl-2-methoxybenzoate is unique due to its combination of a pentachlorobenzyl group and a methoxy-methylsulfonyl benzoate moiety.

Properties

IUPAC Name

(2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-2-methoxy-4-methylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl5O5S/c1-4-8-11(29(3,25)26)6-5-9(17(8)27-2)18(24)28-7-10-12(19)14(21)16(23)15(22)13(10)20/h5-6H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEKEBLTUJXCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1OC)C(=O)OCC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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